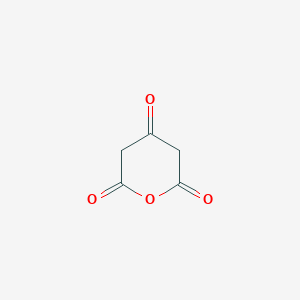

2H-Pyran-2,4,6(3H,5H)-trione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBPFPUTIKOOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498304 | |

| Record name | Oxane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10521-08-1 | |

| Record name | 2H-Pyran-2,4,6(3H,5H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10521-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2,4,6(3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2H-Pyran-2,4,6(3H,5H)-trione chemical properties

An In-Depth Technical Guide to 2H-Pyran-2,4,6(3H,5H)-trione: Properties, Synthesis, and Applications

Abstract

This compound, also known by its more common synonyms Acetonedicarboxylic Anhydride or 3-Oxoglutaric Anhydride, is a highly functionalized heterocyclic compound. Despite its structural simplicity, it serves as a potent and versatile building block in synthetic organic chemistry. Its reactivity is dominated by the presence of a cyclic anhydride and a β-dicarbonyl system, which imparts unique chemical characteristics, including a pronounced tendency for keto-enol tautomerism and susceptibility to nucleophilic attack. This guide provides a comprehensive technical overview of its core chemical properties, validated synthetic protocols, characteristic reactivity, spectroscopic profile, and its role as a key intermediate in the synthesis of pharmaceuticals.

Introduction and Structural Elucidation

This compound (CAS No. 10521-08-1) is a six-membered oxygen-containing heterocycle with a molecular formula of C₅H₄O₄.[1][2] Its structure is formally the cyclic anhydride of acetonedicarboxylic acid (also known as 3-oxoglutaric acid). The pyran trione framework features three carbonyl groups at the C2, C4, and C6 positions, making it a highly electron-deficient and reactive scaffold. This inherent reactivity is the cornerstone of its utility in chemical synthesis, enabling its use as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[1]

It is crucial to distinguish this compound from the similarly named but structurally distinct Dehydroacetic Acid (C₈H₈O₄), a common food preservative and antimicrobial agent. This compound is a smaller, more fundamental synthetic unit.

Physicochemical Properties

The compound is typically a white to pale yellow crystalline powder.[3] Its physical and chemical properties are summarized in the table below. The presence of multiple polar carbonyl groups suggests moderate solubility in polar organic solvents, while the anhydride group makes it sensitive to moisture.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄O₄ | [1] |

| Molecular Weight | 128.08 g/mol | [1][2] |

| CAS Number | 10521-08-1 | [1] |

| Melting Point | 134–140 °C (with decomposition) | [1][3][4] |

| Boiling Point | 354.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.472 g/cm³ (Predicted) | [1] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Synthesis and Experimental Protocols

The primary and most efficient synthesis of this compound involves the dehydration and cyclization of its parent acid, 3-oxoglutaric acid (acetonedicarboxylic acid). Acetic anhydride is the reagent of choice for this transformation, acting as both a dehydrating agent and a solvent.

Protocol 1: Synthesis of 3-Oxoglutaric Acid from Citric Acid

The precursor, 3-oxoglutaric acid, is not typically stable for long-term storage and is often prepared fresh from citric acid.[5] The synthesis involves the treatment of citric acid with fuming sulfuric acid, which induces decarbonylation and dehydration.[6]

-

Rationale: Fuming sulfuric acid (oleum) is a powerful dehydrating and oxidizing agent. It facilitates the removal of a carboxyl group and a water molecule from the citric acid backbone to yield the target β-keto dicarboxylic acid. Careful temperature control is essential to prevent over-oxidation and decomposition.[5]

Protocol 2: Synthesis of this compound

This protocol details the cyclization of 3-oxoglutaric acid to its corresponding anhydride.[3][4][7]

-

Materials: 3-oxoglutaric acid, acetic anhydride, glacial acetic acid, benzene (or diethyl ether as a washing solvent).

-

Procedure:

-

To a flask containing acetic anhydride (e.g., 350 mL), cooled to 0°C in an ice bath, slowly add 3-oxoglutaric acid (e.g., 200 g) over 30 minutes with vigorous stirring.[4]

-

Maintain the reaction temperature below 10°C. A light yellow or white precipitate will gradually form.[7]

-

Continue stirring the mixture at 0°C for an additional 3 hours to ensure complete reaction.[3][4]

-

Isolate the solid product by filtration.

-

Wash the precipitate sequentially with cold glacial acetic acid and then with a non-polar solvent like benzene or diethyl ether to remove residual acetic acid and anhydride.[3][4][7]

-

Dry the resulting white powder under vacuum at 50°C to yield pure this compound.[4] Yields are typically high, in the range of 85-95%.[3][7]

-

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is governed by two key structural features: the reactive anhydride linkage and the acidic α-protons situated between the three carbonyl groups.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound is expected to exist in equilibrium with its enol tautomers.[8] The protons on the C3 and C5 positions are significantly acidic due to the inductive electron-withdrawing effect of the adjacent carbonyls and the resonance stabilization of the resulting enolate anion.[9] Experimental ¹H NMR data in DMSO-d₆ shows signals at δ 3.68 (s, 2H), 5.23 (s, 1H), and a broad singlet at 12.5 (br s, 1H), which strongly suggests the presence of an enol form in solution, with the latter two peaks corresponding to the vinylic and enolic hydroxyl protons, respectively.[3] The enol form is further stabilized by the formation of a conjugated system and potentially by intramolecular hydrogen bonding.[8][10]

Nucleophilic Acyl Substitution

The anhydride moiety is a reactive acylating agent, susceptible to nucleophilic attack.[11] This reactivity is fundamental to its application as a synthetic intermediate.

-

Hydrolysis: In the presence of water, the anhydride ring will readily open to regenerate 3-oxoglutaric acid. This necessitates the use of anhydrous conditions during its synthesis and storage.[12]

-

Aminolysis: Reaction with primary amines, such as aniline, leads to ring-opening to form amide derivatives. For example, the reaction with aniline yields acetoacetanilide.[13] This proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the anhydride carbonyls, followed by the departure of the carboxylate leaving group.[12]

-

Alcoholysis: Alcohols react similarly to form mono-esters of 3-oxoglutaric acid.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. The data reflects the unique tautomeric nature of the molecule.

| Technique | Observed/Predicted Features | Rationale / Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 3.68 (s, 2H), 5.23 (s, 1H), 12.5 (br s, 1H) | The signals are consistent with an enol tautomer prevailing in DMSO. The peak at 3.68 ppm could represent the CH₂ of the keto form, while 5.23 and 12.5 ppm represent the vinylic and hydroxyl protons of the enol form.[3] |

| ¹³C NMR | (Predicted): Signals expected for three distinct carbonyl carbons (~160-200 ppm), methylene carbons (~45 ppm), and, for the enol form, sp² carbons (~100 and ~170 ppm). | Based on the parent acid's predicted spectrum and general chemical shifts for these functional groups.[14] |

| Mass Spec. | (GC-MS): m/z 128.1 [M]⁺ | Corresponds to the molecular weight of the compound.[3] |

| Infrared (IR) | (Predicted): Strong, characteristic C=O stretching bands between 1700-1850 cm⁻¹. Anhydrides typically show two bands. A broad O-H stretch (~2500-3300 cm⁻¹) would be present for the enol form. | Based on functional group analysis. The parent acid shows strong C=O stretches around 1715 cm⁻¹.[14] |

Applications in Drug Development and Synthesis

The utility of this compound in drug discovery stems from its role as a versatile and reactive intermediate.[1] Its bifunctional nature allows for the construction of more complex molecular architectures.

A prominent example is its use as a key intermediate in the synthesis of Rosuvastatin , a widely prescribed statin drug for lowering cholesterol.[3] In this synthesis, the anhydride is protected and then subjected to a series of transformations to build the complex side chain of the final drug molecule. This application underscores the industrial relevance and strategic importance of this heterocyclic building block.

Furthermore, its ability to react with various nucleophiles makes it a valuable precursor for creating libraries of novel compounds, such as amides and esters, for screening in drug discovery programs.[1] The pyran scaffold itself is a privileged structure found in numerous natural products and biologically active compounds, highlighting the potential of its derivatives in medicinal chemistry.

Conclusion

This compound is a foundational building block whose chemistry is rich and multifaceted. Its synthesis is straightforward, and its reactivity, characterized by nucleophilic acyl substitution and keto-enol tautomerism, provides chemists with a powerful tool for molecular construction. The demonstrated use of this compound in the synthesis of blockbuster drugs like Rosuvastatin validates its importance for professionals in drug development and process chemistry. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for leveraging its full synthetic potential.

References

-

PrepChem. (n.d.). Synthesis of acetone dicarboxylic acid anhydride. Retrieved from PrepChem.com. [Link]

-

LookChem. (n.d.). Cas 10521-08-1, 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98. Retrieved from LookChem.com. [Link]

-

Journal of the Chemical Society C: Organic. (1966). Reactions of acetonedicarboxylic anhydride (tetrahydropyrantrione) and its mono- and di-acetyl derivatives with amines. RSC Publishing. [Link]

-

Adams, R., Chiles, H. M., & Rassweiler, C. F. (1941). Acetonedicarboxylic Acid. Organic Syntheses, Coll. Vol. 1, p.10. [Link]

-

ChemBK. (2024). 3-Oxoglutaric acid. Retrieved from ChemBK.com. [Link]

-

Asian Journal of Chemistry. (2014). A Facile Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride. Asian Journal of Chemistry, 26(22), 7867-7868. [Link]

-

Sciencemadness Discussion Board. (2020). The unfindable reference for Acetone Dicarboxylic Acid Anhydride. Retrieved from Sciencemadness.org. [Link]

-

PubChem. (n.d.). Acetonedicarboxylic acid anhydride. Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Anhydrides. Retrieved from Chem.libretexts.org. [Link]

-

SpectraBase. (n.d.). 3-oxoglutaric acid, dimethyl ester. Retrieved from SpectraBase.com. [Link]

-

ResearchGate. (2009). The two steps in the decarboxylation of 3-oxoglutaric acid. Retrieved from ResearchGate.net. [Link]

-

NIST. (n.d.). 3-oxoglutaric acid. Retrieved from Webbook.nist.gov. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from Masterorganicchemistry.com. [Link]

-

Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides. Retrieved from Chem.libretexts.org. [Link]

-

OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. Retrieved from Openstax.org. [Link]

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from Organicchemistrytutor.com. [Link]

-

National Institutes of Health. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from NIH.gov. [Link]

-

Chemistry LibreTexts. (2023). 22.2: Keto-Enol Tautomerism. Retrieved from Chem.libretexts.org. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Acetonedicarboxylic acid anhydride | C5H4O4 | CID 54573794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,3-Acetonedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reactions of acetonedicarboxylic anhydride (tetrahydropyrantrione) and its mono- and di-acetyl derivatives with amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2H-Pyran-2,4,6(3H,5H)-trione: A Versatile Synthon for Drug Discovery and Heterocyclic Chemistry

Abstract

This technical guide provides a comprehensive overview of 2H-Pyran-2,4,6(3H,5H)-trione (CAS Number: 10521-08-1), a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Known for its high reactivity, this pyran derivative serves as a versatile building block for the synthesis of a wide array of more complex heterocyclic systems. This document delves into its chemical and physical properties, provides detailed synthesis protocols, explores its spectroscopic characterization, and discusses its current and potential applications in drug discovery and development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of the Pyran Scaffold

The pyran ring system is a fundamental structural motif found in a vast number of natural products and biologically active molecules.[1][2] Its presence is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The inherent reactivity and synthetic accessibility of pyran derivatives make them attractive scaffolds for the development of novel therapeutic agents.[5][6] this compound, also known by its synonym 1,3-acetonedicarboxylic acid anhydride, represents a particularly reactive and versatile member of this class, offering multiple sites for chemical modification.[7][8]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 10521-08-1 | [8] |

| Molecular Formula | C₅H₄O₄ | [8] |

| Molecular Weight | 128.08 g/mol | [8] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 138-140 °C (decomposes) | [7] |

| Solubility | Soluble in water and ethanol; insoluble in chloroform and benzene. | [1] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [7] |

Safety and Handling:

This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the formation of its precursor, 1,3-acetonedicarboxylic acid, from citric acid. The subsequent dehydration of the dicarboxylic acid yields the target anhydride.

Synthesis of 1,3-Acetonedicarboxylic Acid

This protocol is adapted from the well-established method of decarboxylation of citric acid using fuming sulfuric acid.[10]

Experimental Protocol:

-

In a 5 L round-bottomed flask equipped with a mechanical stirrer and situated in a fume hood, add 3 kg of fuming sulfuric acid (20% free SO₃).

-

Cool the flask in an ice-salt bath until the temperature of the acid reaches -5°C.

-

With vigorous stirring, slowly add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the reaction temperature below 0°C until half of the citric acid is added, and then not exceeding 10°C for the remainder of the addition. This process typically takes 3-4 hours.

-

Once the addition is complete and all the citric acid has dissolved, allow the reaction temperature to rise gradually. A vigorous evolution of gas (carbon monoxide) will occur. Control any excessive frothing by cooling with an ice-water bath.

-

After the initial vigorous reaction subsides, maintain the temperature at approximately 30°C until gas evolution ceases.

-

Cool the reaction mixture back down to 0°C in an ice-salt bath.

-

Slowly add 2400 g of finely cracked ice, ensuring the temperature does not exceed 10°C during the initial phase of addition.

-

After all the ice has been added, cool the mixture to 0°C and filter the precipitated white to light gray crystals of 1,3-acetonedicarboxylic acid through a funnel with a filter plate.

-

Wash the crystals with a small amount of cold ethyl acetate to remove residual sulfuric acid. The product is unstable and should be used promptly in the next step.[10]

Caption: Synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

-

¹H NMR (400 MHz, DMSO-d₆): A reported spectrum shows a singlet at δ 3.68 ppm (2H) and a singlet at δ 5.23 ppm (1H), along with a broad singlet at δ 12.5 ppm (1H). It's important to note that the broad singlet at 12.5 ppm is likely due to the presence of the precursor dicarboxylic acid, as the anhydride itself does not have exchangeable protons. The singlets at 3.68 and 5.23 ppm can be attributed to the methylene protons of the pyran ring. [10]* ¹³C NMR: While a specific spectrum for the title compound is not readily available in the searched literature, the expected chemical shifts would include signals for the carbonyl carbons (in the range of 160-180 ppm) and the methylene carbons of the pyran ring. For comparison, the carbonyl carbons in acetic anhydride appear around 167 ppm. [11]* FTIR: An experimental FTIR spectrum for the title compound is not available in the searched literature. However, one would expect to see strong characteristic carbonyl stretching frequencies for the anhydride and ketone groups, likely in the region of 1700-1850 cm⁻¹. For comparison, the IR spectrum of the related tetrahydro-2H-pyran-2-one shows a strong carbonyl peak around 1735 cm⁻¹. [12]* Mass Spectrometry (GC-MS): A reported GC-MS analysis shows a calculated m/z of 128.01 for C₅H₄O₄, with a found value of 128.1, confirming the molecular weight of the compound. [10]

Reactivity and Applications in Organic Synthesis

This compound is a highly reactive molecule due to the presence of multiple electrophilic centers. The anhydride functionality makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in the synthesis of a variety of heterocyclic compounds. [1][3]

Caption: General Reactivity of this compound.

The pyran-2-one scaffold, in general, is a privileged structure in medicinal chemistry and drug discovery. [3]Derivatives of pyrans have shown a broad range of biological activities, making them attractive targets for the development of new therapeutic agents. [5][6]

Biological Activity and Potential in Drug Discovery

While specific biological studies on this compound are limited in the available literature, the broader class of pyran derivatives exhibits significant pharmacological potential.

-

Anticancer Activity: Numerous pyran-based compounds have demonstrated cytotoxic effects against various cancer cell lines. [13]Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The development of pyran-based PARP-1 inhibitors highlights their potential in cancer therapy. [7]* Antimicrobial Properties: Certain pyran derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. [3]The enone system within the pyran ring is often considered crucial for this antimicrobial activity.

-

Enzyme Inhibition: The pyrimidine-2,4,6-trione moiety, which can be synthesized from pyran precursors, has been identified as a core structure in inhibitors of enzymes such as tumor necrosis factor-alpha converting enzyme (TACE) and α-glucosidase. [14][15]This suggests that derivatives of this compound could be explored as potential enzyme inhibitors.

A General Protocol for In Vitro Cytotoxicity Screening

For researchers interested in evaluating the cytotoxic potential of this compound or its derivatives, a standard MTT assay can be employed.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its versatile reactivity, makes it an important synthon for the construction of diverse and complex heterocyclic molecules. While direct biological data on this specific trione is sparse, the established pharmacological importance of the broader pyran and pyrimidine-trione classes of compounds strongly suggests its potential as a scaffold for the development of new therapeutic agents. Further investigation into its biological activity and the exploration of its synthetic utility are warranted and hold significant promise for the fields of medicinal chemistry and drug discovery.

References

-

Organic Syntheses. (n.d.). Acetonedicarboxylic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of acetone dicarboxylic acid anhydride. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

-

Al-Warhi, T., et al. (2021). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. PubMed. Retrieved from [Link]

-

Požgan, F., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Arkivoc. Retrieved from [Link]

-

Kaur, R., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 10521-08-1. Retrieved from [Link]

-

Ospanov, M., et al. (2021). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis and Prediction of Its Biological Activity. MDPI. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. PubMed. Retrieved from [Link]

-

Asif, M. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Retrieved from [Link]

-

El-Faham, A., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. Retrieved from [Link]

-

Lee, K., et al. (2005). Non-hydroxamate 5-phenylpyrimidine-2,4,6-trione derivatives as selective inhibitors of tumor necrosis factor-alpha converting enzyme. PubMed. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic anhydride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

LookChem. (n.d.). Cas 10521-08-1,1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98. Retrieved from [Link]

-

PubChem. (n.d.). Acetonedicarboxylic acid anhydride. Retrieved from [Link]

-

Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. Retrieved from [Link]

-

Kaur, R., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Semantic Scholar. Retrieved from [Link]

-

Escher, S. E., et al. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). 2H-Pyran-2-ones from Trichoderma viride and Trichoderma asperellum. Retrieved from [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. Retrieved from [Link]

-

Khan, M. A., et al. (2016). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health. Retrieved from [Link]

-

Wąs-Gubała, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 12. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Tautomerism of 2H-Pyran-2,4,6(3H,5H)-trione

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive examination of 2H-Pyran-2,4,6(3H,5H)-trione, a molecule of significant interest in synthetic and medicinal chemistry. Also known by its synonyms, acetonedicarboxylic acid anhydride and 3-oxoglutaric anhydride, this cyclic trione serves as a versatile building block for more complex molecular architectures. This guide delves into the structural intricacies, tautomeric possibilities, and synthetic methodologies concerning this compound. While direct experimental spectroscopic and computational data for this compound are not extensively available in the current body of scientific literature, this document leverages established principles of organic chemistry and data from closely related analogues to provide a robust theoretical framework for its study.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₅H₄O₄ and a molecular weight of 128.08 g/mol . Its core structure consists of a six-membered pyran ring containing three carbonyl groups at positions 2, 4, and 6. The presence of the β-dicarbonyl moiety within the cyclic anhydride framework bestows upon it a unique chemical reactivity and a propensity for tautomerism.

| Property | Value | Source |

| Molecular Formula | C₅H₄O₄ | |

| Molecular Weight | 128.08 g/mol | |

| CAS Number | 10521-08-1 | [1] |

| Synonyms | Acetonedicarboxylic acid anhydride, 3-Oxoglutaric anhydride | [2] |

The Tautomeric Landscape of this compound

A central feature of this compound is its potential to exist in multiple tautomeric forms. This phenomenon arises from the migration of a proton, leading to a dynamic equilibrium between different isomers. The primary tautomerism at play is the keto-enol tautomerism, a common feature in β-dicarbonyl compounds.

The trione form is the classical representation, but the presence of acidic α-hydrogens allows for the formation of two potential enol tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.

Based on the principles of keto-enol tautomerism in cyclic systems, the enol forms are stabilized by the formation of a conjugated system. The relative stability of these tautomers is a subject for computational investigation, as direct experimental evidence is scarce.

Synthesis of this compound

The primary route to this compound is through the dehydration of its precursor, acetonedicarboxylic acid (also known as 3-oxoglutaric acid). This is typically achieved using a dehydrating agent such as acetic anhydride.

Experimental Protocol: Synthesis from Acetonedicarboxylic Acid

This protocol is adapted from established literature procedures.[3]

Materials:

-

Acetonedicarboxylic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Benzene

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a flask equipped with a stirrer, cool a mixture of 60 mL of glacial acetic acid and 43 mL of acetic anhydride to 0 °C using an ice bath.

-

Slowly add 40 g (0.27 mol) of acetonedicarboxylic acid to the cooled mixture with continuous stirring. It is critical to maintain the reaction temperature below 10 °C.

-

Continue stirring the mixture at this temperature. A light yellow precipitate should gradually form as the acetonedicarboxylic acid dissolves and reacts.

-

After 3 hours of reaction, collect the solid product by filtration.

-

Wash the collected solid sequentially with 30 mL of cold glacial acetic acid and then with 100 mL of benzene.

-

Dry the resulting white powder under high vacuum to yield this compound.

Expected Yield: Approximately 30 g (86%).

Spectroscopic Characterization (Theoretical)

In the absence of direct experimental spectra for this compound, we can predict its key spectroscopic features based on the analysis of its functional groups and comparison with related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the absorptions of its carbonyl groups. As a cyclic anhydride, it should exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching modes.[4] The presence of a ketone carbonyl will likely add complexity to this region.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1820 & ~1750 | Strong | Asymmetric and symmetric C=O stretching of the anhydride |

| ~1720 | Strong | C=O stretching of the ketone |

| ~1200-1000 | Strong | C-O-C stretching of the anhydride |

| ~2900-3000 | Medium | C-H stretching of the methylene groups |

The presence of enol tautomers would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra would be crucial for elucidating the tautomeric equilibrium.

¹H NMR (Predicted):

-

Keto form: A singlet for the two equivalent methylene groups (C3-H₂ and C5-H₂), likely in the range of 3.0-4.0 ppm. The exact chemical shift would depend on the solvent.

-

Enol forms: The appearance of a vinyl proton signal (C=CH) between 5.0 and 6.0 ppm and a broad, exchangeable enolic hydroxyl proton signal (C=C-OH) further downfield would confirm the presence of enol tautomers. The integration of these signals relative to the methylene protons of the keto form would allow for the quantification of the tautomeric ratio.

¹³C NMR (Predicted):

-

Keto form: Three distinct carbonyl carbon signals are expected in the downfield region (160-200 ppm), one for the ketone and two for the anhydride carbonyls. A signal for the methylene carbons should appear around 40-50 ppm.

-

Enol forms: The presence of enol tautomers would be indicated by the appearance of signals for sp²-hybridized carbons (C=C) in the 90-150 ppm range, with the carbon bearing the hydroxyl group appearing at the lower end of this range.

Proposed Computational Investigation

To rigorously characterize the tautomeric equilibrium of this compound, a computational study using Density Functional Theory (DFT) is proposed.

Methodology:

-

Geometry Optimization: The geometries of the keto and all potential enol tautomers will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain theoretical IR spectra.

-

Energy Calculations: Single-point energy calculations will be performed at a higher level of theory to obtain accurate relative energies of the tautomers.

-

Solvent Effects: The influence of different solvents on the tautomeric equilibrium will be modeled using a polarizable continuum model (PCM).

-

NMR Prediction: Theoretical ¹H and ¹³C NMR chemical shifts will be calculated to aid in the interpretation of experimental spectra.

Conclusion and Future Outlook

This compound is a molecule with a rich chemical landscape, dominated by the interplay of its multiple carbonyl functionalities and the potential for tautomerism. While its synthesis is well-established, a detailed experimental and computational characterization of its structure and tautomeric equilibrium is a clear area for future research. The protocols and theoretical predictions outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the chemistry and potential applications of this versatile compound. A thorough understanding of its tautomeric behavior is paramount for controlling its reactivity and harnessing its full potential in the design of novel chemical entities.

References

-

Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

-

Acetonedicarboxylic acid - Wikipedia. Wikipedia. [Link]

- US3963775A - Process for the production of 3-oxoglutaric acid - Google Patents.

-

Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride from Citric Acid | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

-

This compound | CAS 10521-08-1 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

-

Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT - Scifiniti. Scifiniti. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Acetic anhydride - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]

-

Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. NIH. [Link]

-

Acetic anhydride - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

Showing metabocard for 3-Oxoglutaric acid (HMDB0013701). Human Metabolome Database. [Link]

-

ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis | Request PDF - ResearchGate. ResearchGate. [Link]

-

The two steps in the decarboxylation of 3-oxoglutaric acid. - ResearchGate. ResearchGate. [Link]

-

The C=O Bond, Part IV: Acid Anhydrides - Spectroscopy Online. Spectroscopy Online. [Link]

-

3-Oxoglutaric Acid | Rupa Health. Rupa Health. [Link]

-

(PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity - ResearchGate. ResearchGate. [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed. PubMed. [Link]

-

Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. ScienceScholar. [Link]

-

Mastering .beta.-Keto Esters | Chemical Reviews - ACS Publications. ACS Publications. [Link]

-

3-oxoglutaric acid - the NIST WebBook. NIST. [Link]

-

Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones - OSTI.gov. OSTI.gov. [Link]

-

Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions - MDPI. MDPI. [Link]

-

Spectrophotometric studies on the decarboxylation of beta-ketoacids - PubMed. PubMed. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione from Acetone Dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the chemical synthesis of 2H-Pyran-2,4,6(3H,5H)-trione, a versatile heterocyclic compound also known as Triacetic Acid Lactone (TAL). The synthesis detailed herein utilizes acetone dicarboxylic acid as the primary precursor. This document elucidates the underlying chemical principles, a detailed step-by-step experimental protocol, characterization methods, and the mechanistic rationale behind the synthetic strategy. The content is structured to provide senior researchers and drug development professionals with a scientifically rigorous and practical resource for producing this valuable platform chemical.

Introduction: The Significance of this compound

This compound, or Triacetic Acid Lactone (TAL), is a member of the pyrone family of compounds and serves as a highly valuable and versatile intermediate in organic synthesis.[1] Its unique structure, featuring multiple electrophilic and nucleophilic centers, allows it to be a precursor for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.[1][2] While biological routes to TAL using engineered microorganisms are of growing interest, chemical synthesis remains a fundamental and reliable method for producing this key synthon in a laboratory setting.[3][4]

This guide focuses on a robust chemical synthesis beginning with acetone dicarboxylic acid (3-oxoglutaric acid). This precursor can be readily prepared from inexpensive starting materials like citric acid, making the entire pathway economically viable.[5] The core of the synthesis involves an intramolecular cyclization and dehydration reaction, a fundamental transformation in organic chemistry.

Chemical Principles and Reaction Mechanism

The conversion of acetone dicarboxylic acid to this compound is fundamentally an intramolecular condensation-dehydration reaction. The process is facilitated by a strong dehydrating agent, typically acetic anhydride.

Mechanism:

-

Activation of Carboxylic Acids: The two carboxylic acid moieties of acetone dicarboxylic acid react with the dehydrating agent (acetic anhydride). This reaction forms a more reactive mixed anhydride intermediate.

-

Enolization: The central ketone's alpha-protons are acidic. In the reaction medium, the ketone can tautomerize to its enol form.

-

Intramolecular Cyclization (Acylation): The enol hydroxyl group acts as a nucleophile, attacking one of the activated carbonyl carbons of the mixed anhydride. This intramolecular acylation forms a six-membered ring.

-

Dehydration and Tautomerization: The resulting cyclic intermediate readily eliminates a molecule of acetic acid and water to form the stable pyrone ring system. The final product, this compound, exists in tautomeric equilibrium with its more stable enol form, 4-hydroxy-6-methyl-2-pyrone. In the literature, the terms acetonedicarboxylic anhydride and pyran-2,4,6-trione are often used interchangeably to describe this compound.[6]

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the precursor, acetone dicarboxylic acid, followed by its conversion to the target compound.

Stage 1: Synthesis of Acetone Dicarboxylic Acid from Citric Acid

Acetone dicarboxylic acid is notoriously unstable and is typically prepared immediately before use.[5] A well-established procedure is the dehydration of citric acid using fuming sulfuric acid, as detailed in Organic Syntheses.[5]

Materials and Reagents (Stage 1)

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity/Notes |

| Fuming Sulfuric Acid (20% SO₃) | Variable | ~1.6 L (3 kg) | Corrosive/Toxic. Handle in a fume hood. |

| Citric Acid (anhydrous, powder) | 192.12 | 700 g | Finely powdered for better reactivity. |

| Ice | 18.02 | ~2.5 kg | For cooling and quenching. |

| Ethyl Acetate | 88.11 | ~500 mL | For washing the product. |

Equipment (Stage 1)

-

5 L round-bottomed flask

-

Efficient overhead mechanical stirrer

-

Large ice-salt bath

-

Large Buchner funnel with a filter plate

-

Vacuum flask

Procedure (Stage 1)

-

Setup: In a well-ventilated fume hood, equip a 5 L round-bottomed flask with a powerful mechanical stirrer. Place the flask in a large ice-salt bath.

-

Acid Cooling: Carefully add 3 kg of fuming sulfuric acid to the flask. Cool the acid with stirring until the internal temperature reaches -5 °C. Extreme caution is required.

-

Citric Acid Addition: Begin the slow, portion-wise addition of 700 g of finely powdered citric acid. Maintain vigorous stirring and control the addition rate to keep the temperature below 0 °C until half the citric acid is added, then do not exceed 10 °C for the remainder of the addition. This process can take 3-4 hours.[5]

-

Reaction: Once addition is complete and all citric acid has dissolved, allow the temperature to rise gradually. A vigorous evolution of carbon monoxide will occur. Use intermittent cooling with an ice-water bath to control excessive frothing. Once the initial vigorous reaction subsides, warm the mixture to 30 °C and hold for about 2-3 hours, or until gas evolution ceases.[5]

-

Quenching: Cool the reaction mixture back down to 0 °C using the ice-salt bath. Very slowly and carefully, add ~2.4 kg of cracked ice in portions, ensuring the temperature does not rise above 10 °C initially.[5]

-

Isolation: Once all the ice has been added and the mixture is at 0 °C, filter the precipitated white solid as rapidly as possible using a Buchner funnel. Press the crystals firmly to remove as much sulfuric acid as possible.

-

Washing: Transfer the filter cake to a beaker and create a thick paste by stirring with 200-250 mL of ethyl acetate. Refilter and suck dry. Repeat the wash for a product free of sulfuric acid. The resulting acetone dicarboxylic acid should be used immediately in the next stage.[5]

Stage 2: Synthesis of this compound

This stage involves the critical cyclization and dehydration of the freshly prepared acetone dicarboxylic acid.

Materials and Reagents (Stage 2)

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity/Notes |

| Acetone Dicarboxylic Acid | 146.09 | ~200 g (1.37 mol) | Freshly prepared from Stage 1. |

| Acetic Anhydride | 102.09 | 350 mL | Corrosive. Handle in a fume hood. |

| Diethyl Ether | 74.12 | ~100 mL | For washing. |

Procedure (Stage 2)

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add 350 mL of acetic anhydride. Cool the anhydride to 0 °C.

-

Addition of Acid: Slowly add the ~200 g of freshly prepared acetone dicarboxylic acid to the cold acetic anhydride over a period of 30 minutes with vigorous stirring.

-

Reaction: Maintain the temperature at 0 °C and continue stirring for 3 hours. A white solid should precipitate during this time.

-

Isolation and Purification: Filter the white solid product and wash it with approximately 100 mL of cold diethyl ether.

-

Drying: Dry the resulting solid under vacuum at 50 °C for 3 hours to yield the final product, this compound.

The following diagram provides a visual summary of the experimental workflow.

Caption: Experimental workflow for the two-stage synthesis.

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point (m.p.): The literature value for the anhydride is approximately 134-138 °C. A sharp melting point in this range indicates high purity.

-

Infrared (IR) Spectroscopy: Expect strong carbonyl (C=O) stretching peaks characteristic of anhydrides and ketones, typically in the range of 1700-1850 cm⁻¹. The absence of a broad O-H stretch around 3000 cm⁻¹ confirms the dehydration of the dicarboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the tautomeric nature, the spectrum can be complex. The trione form would show a singlet for the two equivalent CH₂ protons. The enol form (4-hydroxy-2-pyrone) would show distinct signals for the methyl group and the vinyl proton.

-

¹³C NMR: Will show multiple carbonyl signals and signals for the aliphatic carbons in the ring.

-

Expected Data Summary

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 134-138 °C |

| IR (KBr, cm⁻¹) | Strong C=O absorptions (~1750, ~1720 cm⁻¹), absence of broad O-H |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the tautomeric mixture, with characteristic peaks for CH₂ and enolic protons. |

| ¹³C NMR (DMSO-d₆) | Multiple signals in the carbonyl region (>160 ppm), signals for sp³ and sp² carbons in the ring structure. |

Conclusion

The synthesis of this compound from acetone dicarboxylic acid via dehydration with acetic anhydride is a reliable and scalable laboratory method. The procedure leverages fundamental organic reactions and readily available starting materials. By carefully controlling reaction temperatures and using the unstable acetone dicarboxylic acid precursor immediately after its preparation, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in chemical synthesis and drug development.

References

- Asian Journal of Chemistry, 25(1), 2013, 501-504. (Note: While this source was consulted for procedural elements, its final product identification differs from the core topic. It was used for preliminary reaction conditions.)

-

Zha, W., et al. (2005). Microbial synthesis of triacetic acid lactone. Biotechnology Progress, 21(5), 1446-1451. [Link]

-

Chia, M., et al. (2020). A polyketoacyl-CoA thiolase-dependent pathway for the synthesis of polyketide backbones. Nature Communications, 11(1), 3399. [Link]

-

Frandsen, E. G., & Jacobsen, N. (1978). Acylation of pyran-2,4,6-trione (acetonedicarboxylic anhydride). Journal of the Chemical Society, Perkin Transactions 1, 933-936. [Link]

-

Adams, R., Chiles, H. M., & Rassweiler, C. F. (1925). Acetonedicarboxylic acid. Organic Syntheses, 4, 1. [Link]

-

LookChem. (n.d.). CAS 10521-08-1, 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98. [Link]

-

Kozlov, A. P., et al. (2021). Triacetic acid lactone as a bioprivileged molecule in organic synthesis. Russian Chemical Reviews, 90(11), 1383–1405. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. Microbial synthesis of triacetic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acylation of pyran-2,4,6-trione (acetonedicarboxylic anhydride) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Solubility Profile of 2H-Pyran-2,4,6(3H,5H)-trione: A Technical Guide for Researchers

Introduction

2H-Pyran-2,4,6(3H,5H)-trione, more commonly known as dehydroacetic acid (DHA), is a pyrone derivative with significant applications across the pharmaceutical, cosmetic, and food industries as a preservative due to its broad-spectrum antimicrobial activity.[1][2][3] For professionals in drug development and formulation science, a comprehensive understanding of its solubility characteristics is paramount for optimizing delivery systems, ensuring product stability, and meeting regulatory compliance. This technical guide provides an in-depth analysis of the solubility of dehydroacetic acid in various solvents, the underlying chemical principles, and robust methodologies for its empirical determination.

Molecular Structure and its Influence on Solubility

Dehydroacetic acid (C₈H₈O₄, Molar Mass: 168.148 g·mol⁻¹) is a white to cream-colored crystalline powder.[4][5] Its solubility is dictated by its molecular structure, which features a pyran-2,4-dione ring substituted with an acetyl group and a methyl group.[1] The presence of both polar (ketone and lactone functionalities) and nonpolar (methyl group and the carbon backbone) regions gives it a nuanced solubility profile.[6]

DHA exhibits tautomerism, existing in both enol and keto forms, which can influence its interactions with solvents.[6][7] The weakly acidic nature of the enolic hydroxyl group (predicted pKa ≈ 5.53) is a critical factor, as it allows for a significant increase in aqueous solubility in alkaline conditions through the formation of its highly soluble sodium salt.[2][4][5]

Qualitative and Quantitative Solubility of Dehydroacetic Acid

Dehydroacetic acid is generally characterized as being very slightly soluble or almost insoluble in water, while demonstrating moderate solubility in many organic solvents.[4][5][8] The solubility is a critical parameter for formulators, influencing the choice of solvent systems for various applications.

Below is a summary of the reported solubility of dehydroacetic acid in different solvents:

| Solvent | Type | Solubility ( g/100g ) at 25°C | Reference |

| Water | Polar Protic | < 0.1 | [1][4][9][10][11] |

| Acetone | Polar Aprotic | 22 | [1][4][12] |

| Benzene | Nonpolar | 18 | [1][4][12] |

| Ethanol | Polar Protic | ~2.86 (1g in 35mL) | [1][4][12] |

| Propylene Glycol | Polar Protic | 1.5 - 1.7 | [1][4][9] |

| Glycerin | Polar Protic | < 0.1 | [9][10][11] |

| Olive Oil | Nonpolar | < 1.6 | [9][10][11] |

Note: The solubility in ethanol is calculated from the reported value of 1 g dissolving in approximately 35 ml.

In contrast, the sodium salt of dehydroacetic acid exhibits significantly higher aqueous solubility. The sodium salt hydrate has a reported solubility of 33% in water at 25°C and 48% in propylene glycol.[1][4][12] This property is often exploited in formulations where a higher concentration in an aqueous medium is required.[2][5]

Causality of Solubility: Solvent-Solute Interactions

The observed solubility patterns can be explained by the principle of "like dissolves like," which is governed by the intermolecular forces between the solute (DHA) and the solvent.

Caption: A stepwise workflow for the experimental determination of equilibrium solubility.

Detailed Experimental Protocol: Equilibrium Solubility Determination

1. Materials and Equipment:

-

Dehydroacetic acid (≥98.0% purity)

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of dehydroacetic acid to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Periodically check that excess solid remains.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the equilibrium temperature for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

3. Quantification:

a) High-Performance Liquid Chromatography (HPLC) Method: [13][14][15]

-

Rationale: HPLC offers high specificity and sensitivity for the quantification of DHA, especially in complex matrices. Reversed-phase HPLC is a common and effective mode of separation. [13][15]* Instrumentation: An HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 µm) and a UV detector is suitable. [14]* Mobile Phase: A common mobile phase is a mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) to control the pH. [13][14]For example, a mobile phase of methanol/0.02mol/L ammonium acetate (5:95, V/V) has been reported.

-

Detection: Dehydroacetic acid has a UV absorbance maximum that can be used for detection, with wavelengths around 235 nm or 306 nm being effective. [13][14]* Calibration: Prepare a series of standard solutions of DHA of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

-

Analysis: Inject the diluted sample and determine the concentration of DHA from the calibration curve.

b) UV-Vis Spectrophotometry Method:

-

Rationale: This method is simpler and faster than HPLC but may be less specific if other components in the sample absorb at the same wavelength. It is well-suited for solubility determination in pure solvents.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λ_max) for dehydroacetic acid in the chosen solvent. This can be influenced by pH. [16] * Prepare a series of standard solutions of DHA and measure their absorbance at λ_max to create a calibration curve according to the Beer-Lambert Law.

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.

-

4. Calculation of Solubility:

Solubility ( g/100g ) = [(Concentration from analysis (g/mL) × Volume of solvent (mL)) / Mass of solvent (g)] × 100

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective application in scientific research and product development. Its limited aqueous solubility can be overcome by utilizing its highly soluble sodium salt or by formulating it in suitable organic solvent systems. The choice of solvent should be guided by the principles of intermolecular interactions and validated by empirical solubility determination. The methodologies outlined in this guide provide a robust framework for researchers to accurately assess the solubility of dehydroacetic acid, thereby facilitating the development of stable, effective, and safe formulations.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dehydroacetic acid. Retrieved from [Link]

-

University of Hertfordshire. (2025). Dehydroacetic acid. AERU. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DEHYDROACETIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Dehydroacetic acid. Retrieved from [Link]

-

Ingredients Network. (n.d.). Dehydroacetic Acid | Nantong Acetic Acid Chemical Co., Ltd.. Retrieved from [Link]

-

Nantong Acetic Acid Chemical Co.,Ltd. (2025). Dehydroacetic Acid. Food, Beverage & Nutrition. Retrieved from [Link]

-

Nantong Acetic Acid Chemical Co., Ltd. (n.d.). Dehydroacetic Acid. Retrieved from [Link]

-

PubMed. (2002). Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]

-

Nantong Acetic Acid Chemical Co.,Ltd. (n.d.). Dehydroacetic Acid. Food, Beverage & Nutrition. Retrieved from [Link]

-

Grokipedia. (n.d.). Dehydroacetic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Dehydroacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubMed. (2013). Absolute quantification of dehydroacetic acid in processed foods using quantitative ¹H NMR. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Absolute quantification of dehydroacetic acid in processed foods using quantitative ¹H NMR. Retrieved from [Link]

-

GL Sciences. (n.d.). HPLC Analysis of Preservatives in Foods Example: Measurement of standards. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DEHYDROACETIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). [Determination of dehydroacetic acid and its sodium salt in food products and polymeric packing materials]. Retrieved from [Link]

-

Connect Chemicals. (n.d.). Structure Dehydroacetic acid Formula. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectra of dehydroacetic acid (3) and isodehydroacetic.... Retrieved from [Link]

-

FooDB. (2010). Showing Compound Dehydroacetic acid (FDB011130). Retrieved from [Link]

-

PubMed. (2018). Ultraviolet-visible phototransformation of dehydroacetic acid - Structural characterization of photoproducts and global ecotoxicity. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DEHYDROACETIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible phototransformation of dehydroacetic acid - Structural characterization of photoproducts and global ecotoxicity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Determination and Computational Prediction of Dehydroabietic Acid Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System. Retrieved from [Link]

-

FAO AGRIS. (n.d.). Experimental Determination and Computational Prediction of Dehydroabietic Acid Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System. Retrieved from [Link]

Sources

- 1. Dehydroacetic acid | 520-45-6 [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Dehydroacetic acid CAS#: 520-45-6 [m.chemicalbook.com]

- 5. Dehydroacetic acid - Wikipedia [en.wikipedia.org]

- 6. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]

- 7. Dehydroacetic acid [sitem.herts.ac.uk]

- 8. Details [connectchemicals.com]

- 9. ingredientsnetwork.com [ingredientsnetwork.com]

- 10. ulprospector.com [ulprospector.com]

- 11. Dehydroacetic Acid [ntacf.com.cn]

- 12. Dehydroacetic acid | 520-45-6 [amp.chemicalbook.com]

- 13. helixchrom.com [helixchrom.com]

- 14. Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of Dehydroacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

Discovery and history of pyran-2,4,6-triones

An In-Depth Technical Guide to the Pyran-2,4,6-trione Core: Discovery, Synthesis, and Applications of Dehydroacetic Acid and its Analogs

Abstract

The pyran scaffold is a foundational six-membered oxygen-containing heterocycle that serves as the core for a multitude of natural products and synthetic compounds with significant biological activity.[1][2][3] This technical guide delves into the specific class of pyran-2,4,6-triones, a versatile and reactive chemical scaffold whose history and utility are intrinsically linked to its most prominent member: Dehydroacetic Acid (DHA). We will explore the initial discovery of this compound, trace the evolution of its synthesis from early methods to modern industrial processes, and elucidate the chemical principles that make it a uniquely valuable synthon in organic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core's reactivity, detailed experimental protocols, and a survey of its broad applications, from industrial preservatives to precursors for pharmacologically active molecules.

The Pyran-2,4,6-trione Scaffold: An Introduction

The term "pyran-2,4,6-trione" describes a six-membered pyran ring bearing carbonyl groups at the 2, 4, and 6 positions. However, this structure exists in equilibrium with more stable tautomeric forms. The most widely studied and industrially significant member of this class is Dehydroacetic Acid (DHA) , whose IUPAC name is 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one.[4][5] DHA represents the stable enol tautomer and is the compound almost exclusively referenced when discussing this scaffold.

DHA presents as an odorless, colorless to white crystalline powder with a molecular formula of C₈H₈O₄.[4][5][6] It is nearly insoluble in water but shows moderate solubility in many organic solvents.[4][7] Its utility stems from the rich chemical reactivity endowed by its multiple functional groups: an enolic hydroxyl group, an acetyl carbonyl, a ring carbonyl, and an activated methyl group, making it a powerful building block for more complex molecules.[8][9]

Historical Perspective and Discovery

The exploration of pyrone derivatives began in the late 19th century, driven by a burgeoning interest in novel organic compounds with potential preservative and antimicrobial properties.[6] Dehydroacetic acid was first synthesized during this era, with some sources dating its initial preparation to 1866 via the pyrolysis of ethyl acetoacetate.[5] These early synthetic efforts, though perhaps not fully understood mechanistically at the time, laid the groundwork for the development of a compound that would find widespread use over a century later. Other early methods included its preparation from acetic anhydride's action on acetonedicarboxylic acid and as a byproduct in the pyrolysis of acetone.[10]

Foundational Synthetic Methodologies

The synthesis of the pyran-2,4,6-trione core, primarily as DHA, has evolved to optimize yield, purity, and industrial scalability. The choice of synthetic route is dictated by the availability of starting materials and the desired scale of production.

Industrial Standard: Base-Catalyzed Dimerization of Diketene

The most prevalent and economically viable method for the industrial production of DHA is the base-catalyzed dimerization of diketene.[4]

Causality and Experimental Rationale: Diketene, the dimer of ketene, is a highly reactive and versatile reagent derived from acetic acid. Its strained four-membered ring is prone to ring-opening upon nucleophilic attack. In this synthesis, a base catalyst (commonly an organic base such as pyridine, imidazole, or DABCO) facilitates the self-condensation of diketene.[4][6] The process involves an initial acetoacetylation followed by an intramolecular cyclization and condensation, which is energetically favorable as it forms a stable, conjugated six-membered pyrone ring. Careful control of temperature is critical to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.[11]

Experimental Protocol: Laboratory Scale Synthesis of Dehydroacetic Acid from Diketene

-

Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Catalyst Preparation: To the flask, add 50 mL of dry toluene and 1.0 g of imidazole. Stir the mixture to dissolve the catalyst.

-

Reactant Addition: Slowly add 42.0 g (0.5 mol) of diketene from the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 60-70°C using a water bath.

-

Reaction: After the addition is complete, continue stirring the mixture at 70°C for an additional 2 hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath. The product will precipitate as a crystalline solid.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold toluene. Recrystallize the solid from ethanol or an ethanol/water mixture to yield pure dehydroacetic acid as white crystals.[6]

-

Drying: Dry the purified crystals in a vacuum oven at 50°C.

Reaction Mechanism: Dimerization of Diketene

Caption: Base-catalyzed dimerization of diketene to form Dehydroacetic Acid.

Historical Method: Self-Condensation of Ethyl Acetoacetate

An older but mechanistically insightful method involves the removal of ethanol from ethyl acetoacetate.[10]

Causality and Experimental Rationale: Heating ethyl acetoacetate in the presence of a mild base like sodium bicarbonate initiates a series of condensation reactions. The process involves the transesterification and subsequent cyclization of two molecules of ethyl acetoacetate, with the elimination of ethanol driving the reaction towards the formation of the thermodynamically stable pyrone ring. While effective, this method can be sensitive to scale, with yields reportedly decreasing in larger-scale reactions.[10]

Experimental Protocol: Synthesis from Ethyl Acetoacetate

(Adapted from Organic Syntheses, Coll. Vol. 4, p.238)[10]

-

Setup: Place 100 g (0.78 mol) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate into a 250 mL flask fitted for distillation.

-

Heating: Heat the flask so that the contents are kept just boiling. The reaction temperature will gradually rise to 200–210°C over 7-8 hours.

-

Distillation: During this time, collect the distillate, which is primarily ethanol (approx. 27 g). The reaction mixture will turn dark brown.

-

Isolation: While still hot, transfer the residue to a distillation flask and distill under reduced pressure.

-

Purification: Collect the fraction boiling up to 140°C at 12 mm Hg. This yields crude dehydroacetic acid. A purer product can be obtained by recrystallization from ethanol.[10]

Chemical Reactivity and Its Role as a Versatile Synthon

The synthetic value of DHA lies in its ability to act as a precursor for a vast array of other heterocyclic systems. Its multiple reactive sites allow for selective transformations, making it a cornerstone synthon for medicinal and materials chemistry.[8]

Ring Transformation to Pyridones

One of the most well-documented reactions of DHA is its conversion into 2,6-dimethyl-4-pyridone derivatives upon reaction with primary amines.[4][6]

Causality and Experimental Rationale: This transformation is a classic example of a ring-opening and recyclization (ANRORC) mechanism. The primary amine acts as a nucleophile, attacking the electron-deficient C6 position of the pyrone ring. This leads to the opening of the lactone. The resulting intermediate then undergoes an intramolecular condensation, eliminating water to form the more stable aromatic pyridone ring. This reaction provides a straightforward entry into the pyridone chemical space, which is of significant interest in drug discovery.

Reaction Workflow: DHA to Pyridone

Caption: Transformation of Dehydroacetic Acid into a 4-pyridone derivative.

Synthesis of Fused and Substituted Heterocycles

The acetyl group at the C3 position is a key handle for building other heterocyclic rings, such as pyrazoles.[9] Condensation with reagents like hydrazine hydrate or its derivatives allows for the construction of a five-membered pyrazole ring fused or linked to the pyrone core. This approach has been used to generate libraries of compounds for biological screening.[8][9]

Applications in Industry and Drug Development

The unique chemical properties of DHA and its derivatives have led to their adoption in a wide range of applications.

Industrial Applications

-

Cosmetic Preservative: DHA and its more water-soluble salt, sodium dehydroacetate, are widely used as preservatives in cosmetics and personal care products.[6][7][11] They are effective against the growth of fungi and bacteria, extending the shelf life of formulations like creams, lotions, and makeup.[6][11]

-

Food Additive (E265): It is used as a food preservative, for instance, to prevent bloating in pickles.[4]

-

Plasticizer: It serves as a plasticizer in the manufacture of synthetic resins.[4][6]

-

Dental Care: It has been used as an anti-enzyme agent in toothpastes.[4][6]

Pharmacological Activities and Drug Discovery

The pyran-2,4,6-trione core is considered a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a broad spectrum of biological activities. The versatility of DHA allows for the synthesis of diverse molecular architectures, which have been explored for various therapeutic targets.

| Biological Activity | Description | Key References |

| Antimicrobial & Antifungal | The foundational activity of DHA, leading to its use as a preservative. Derivatives show broad-spectrum activity. | [1][4][6] |

| Anticancer | Certain DHA derivatives have demonstrated cytotoxic effects against various cancer cell lines. | [8][12] |

| Anti-inflammatory | Pyran-based compounds, including those derived from DHA, have shown potential as anti-inflammatory agents. | [1] |

| Enzyme Inhibition | The scaffold has been used to design inhibitors for enzymes such as HIV protease. | [1] |

| Neuroprotective | Pyran derivatives are being investigated for activity against neurodegenerative conditions like Alzheimer's disease. | [13] |

Conclusion and Future Outlook